molecular formula C13H13N3S B11869932 5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine

5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine

Cat. No.: B11869932
M. Wt: 243.33 g/mol
InChI Key: QWOZNQRNXPFKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final coupling step usually involves nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis to improve yield and reduce reaction times .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine is unique due to the combination of both indole and thiazole rings in its structure. This dual-ring system contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

5-(1H-indol-3-ylmethyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13N3S/c1-8-12(17-13(14)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,15H,6H2,1H3,(H2,14,16)

InChI Key

QWOZNQRNXPFKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.